molecular formula C22H24F3NO4 B12718663 Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) CAS No. 94593-40-5

Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester)

Cat. No.: B12718663
CAS No.: 94593-40-5
M. Wt: 423.4 g/mol
InChI Key: FLOXHYFIEMMMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) is a complex organic compound with a unique structure that includes a benzenemethanol core, an ethyl group, a trifluoromethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) typically involves multiple steps. One common method includes the reaction of benzenemethanol with ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amine in the presence of a suitable catalyst. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) can undergo various chemical reactions, including:

    Oxidation: The benzenemethanol core can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-methyl-: A simpler analog with a methyl group instead of the ethyl and trifluoromethyl groups.

    Benzenemethanol, alpha-ethyl-: Contains an ethyl group but lacks the trifluoromethyl group.

    Benzenemethanol, alpha-((methylamino)ethyl)-: Similar structure but with a methylamino group.

Uniqueness

The presence of the trifluoromethyl group in Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) imparts unique properties such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

94593-40-5

Molecular Formula

C22H24F3NO4

Molecular Weight

423.4 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-acetyloxy-2-phenylacetate

InChI

InChI=1S/C22H24F3NO4/c1-4-26(15(2)13-17-9-8-12-19(14-17)22(23,24)25)30-21(28)20(29-16(3)27)18-10-6-5-7-11-18/h5-12,14-15,20H,4,13H2,1-3H3

InChI Key

FLOXHYFIEMMMFD-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.